molecular formula C22H18N2O3 B12465897 5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione

5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione

Cat. No.: B12465897
M. Wt: 358.4 g/mol
InChI Key: IEAPRXIDPMRHBP-UHFFFAOYSA-N
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Description

5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione is a complex organic compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of an amino group and a phenyl ring substituted with a dimethylphenoxy group makes this compound unique and potentially useful in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . The process can be carried out under solventless conditions, which aligns with green chemistry principles . The reaction conditions often involve simple heating and can be completed relatively quickly .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of transition-metal-catalyzed reactions and organocatalytic methods can enhance the efficiency and yield of the production process . These methods are robust and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products.

Major Products

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups and properties .

Mechanism of Action

The mechanism of action of 5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates its potential in treating Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

5-amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C22H18N2O3/c1-13-6-8-18(10-14(13)2)27-17-5-3-4-16(12-17)24-21(25)19-9-7-15(23)11-20(19)22(24)26/h3-12H,23H2,1-2H3

InChI Key

IEAPRXIDPMRHBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=CC(=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)N)C

Origin of Product

United States

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